Hexaglyceryl distearate

Übersicht

Beschreibung

Hexaglyceryl distearate is an ester compound formed from the reaction of stearic acid with hexaglycerol. It is commonly used in the cosmetics and personal care industry due to its emollient properties and ability to stabilize emulsions. This compound appears as a tan, wax-like bead with a bland odor and is often included in formulations for its moisturizing and thickening effects .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Hexaglyceryl distearate is synthesized through the esterification of stearic acid with hexaglycerol. The reaction typically involves heating stearic acid and hexaglycerol in the presence of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired ester.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The raw materials, stearic acid and hexaglycerol, are mixed in reactors equipped with heating and stirring mechanisms. The reaction mixture is heated to the required temperature, and the acid catalyst is added to initiate the esterification. After the reaction is complete, the product is purified through distillation or other separation techniques to obtain high-purity this compound .

Analyse Chemischer Reaktionen

Types of Reactions: Hexaglyceryl distearate primarily undergoes esterification and hydrolysis reactions. It can also participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

Esterification: Stearic acid and hexaglycerol in the presence of an acid catalyst (e.g., sulfuric acid) at elevated temperatures.

Hydrolysis: this compound can be hydrolyzed back into stearic acid and hexaglycerol in the presence of water and a base (e.g., sodium hydroxide).

Oxidation and Reduction: These reactions may involve oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride under controlled conditions.

Major Products Formed:

Esterification: this compound.

Hydrolysis: Stearic acid and hexaglycerol.

Oxidation and Reduction: Depending on the specific reagents and conditions, various oxidized or reduced derivatives of this compound can be formed

Wissenschaftliche Forschungsanwendungen

Food Industry Applications

- Emulsifier : Hexaglyceryl distearate serves as an effective emulsifier in food products. It helps stabilize oil-in-water emulsions, improving texture and shelf life. Studies indicate that it can enhance the stability of nanoemulsions, which are crucial in food formulations containing active ingredients like curcumin .

- Fat Replacer : The compound can act as a fat replacer in low-fat food products, contributing to mouthfeel without adding significant calories. Its ability to reduce the greasy feel associated with oil-based products makes it valuable in creating lighter textures .

- Food Additive Safety : The European Food Safety Authority (EFSA) has evaluated polyglycerol esters of fatty acids, including this compound, concluding that they do not pose safety concerns at typical usage levels . This reinforces its acceptance in food applications.

Cosmetic and Personal Care Applications

- Emulsifying Agent : In cosmetics, this compound is used as an emulsifying agent to stabilize creams and lotions. Its ability to form stable emulsions enhances the texture and application of cosmetic products.

- Skin Conditioning : The compound also functions as a skin conditioning agent, improving the feel of products on the skin and enhancing moisture retention.

- Reduced Greasiness : Its use in oil-based formulations helps mitigate the greasy feel often associated with such products, making them more appealing to consumers .

Pharmaceutical Applications

- Drug Delivery Systems : this compound's emulsifying properties are beneficial in pharmaceutical formulations, particularly in drug delivery systems where stability and bioavailability are critical.

- Stabilizer for Active Ingredients : It can stabilize active pharmaceutical ingredients in emulsions or suspensions, ensuring consistent dosing and efficacy.

Case Studies and Research Findings

- A study demonstrated that this compound effectively stabilized emulsions containing curcumin, maintaining stability over a 60-day period . This indicates its potential for use in functional foods where bioactive compounds are incorporated.

- Research on polyglycerol esters has shown no adverse effects in toxicity studies at high doses (up to 9,000 mg/kg body weight), supporting its safety for consumption .

Wirkmechanismus

Hexaglyceryl distearate exerts its effects primarily through its ability to form stable emulsions and enhance the viscosity of formulations. The molecular targets include the lipid bilayers of cell membranes, where it can integrate and improve the barrier function of the skin. The pathways involved in its action include the stabilization of emulsions and the formation of a protective layer on the skin surface, which helps to retain moisture and prevent transepidermal water loss .

Vergleich Mit ähnlichen Verbindungen

Hexaglyceryl distearate can be compared with other similar compounds such as glycol distearate and ethylene glycol monostearate:

Glycol Distearate: This compound is also an ester of stearic acid but is formed with ethylene glycol. .

Ethylene Glycol Monostearate: This is a monoester of stearic acid and ethylene glycol, used for its emulsifying and thickening properties in cosmetics and personal care products

Uniqueness of this compound: this compound is unique due to its higher molecular weight and the presence of multiple glycerol units, which enhance its emulsifying and stabilizing properties compared to glycol distearate and ethylene glycol monostearate. This makes it particularly effective in formulations requiring high stability and viscosity .

Biologische Aktivität

Hexaglyceryl distearate, also known as Polyglyceryl-3 Distearate, is a compound that has garnered attention in various fields, including pharmaceuticals, cosmetics, and food industries. This article explores its biological activity, focusing on its emulsifying properties, safety profile, and potential applications.

Chemical Structure and Properties

This compound is a polyglycerol ester derived from stearic acid. Its chemical formula is with a molecular weight of approximately 800 g/mol. The compound features multiple hydroxyl groups that contribute to its emulsifying properties, making it suitable for use in various formulations.

Biological Activity

1. Emulsifying Properties

This compound acts primarily as an emulsifier. It stabilizes oil-in-water (O/W) emulsions by reducing surface tension between oil and water phases. This property is crucial in formulations where consistent texture and stability are required, such as in creams and lotions.

- Case Study : A study evaluated the emulsifying efficiency of this compound compared to other emulsifiers in cosmetic formulations. Results showed that this compound provided superior stability and texture over a 30-day period, maintaining its emulsion without significant phase separation .

2. Safety Profile

The safety of this compound has been assessed in various studies. According to the European Food Safety Authority (EFSA), polyglycerol esters like this compound are generally recognized as safe (GRAS) when used within specified limits in food products.

- Toxicity Studies : In a clinical study involving 37 volunteers who consumed doses ranging from 2 to 20 g per day for three weeks, no adverse effects were reported on clinical chemistry or urinalysis . The No Observed Adverse Effect Level (NOAEL) was identified at 9,000 mg/kg body weight per day based on subchronic studies .

Applications

This compound finds applications across various industries:

- Cosmetics : Used in creams and lotions for its emulsifying properties to stabilize formulations.

- Pharmaceuticals : Serves as an excipient in drug delivery systems to enhance the solubility and bioavailability of poorly soluble drugs.

- Food Industry : Acts as a food additive (E 475) for stabilizing emulsions in processed foods.

Research Findings

Eigenschaften

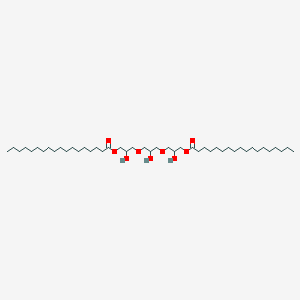

IUPAC Name |

[2-hydroxy-3-[2-hydroxy-3-(2-hydroxy-3-octadecanoyloxypropoxy)propoxy]propyl] octadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H88O9/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-44(49)53-39-42(47)37-51-35-41(46)36-52-38-43(48)40-54-45(50)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h41-43,46-48H,3-40H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PALZHOJEQDADJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(COCC(COCC(COC(=O)CCCCCCCCCCCCCCCCC)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H88O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

773.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34424-97-0, 94423-19-5 | |

| Record name | Distearic acid, diester with hexaglycerol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.267 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | POLYGLYCERYL-3 DISTEARATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZI1LK470XV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.